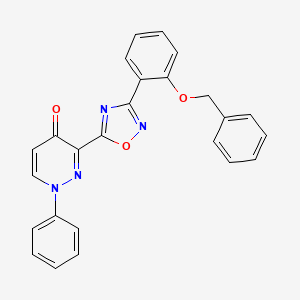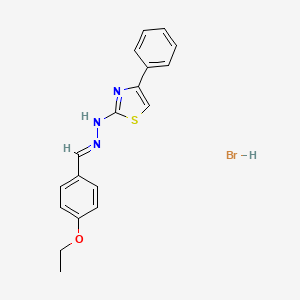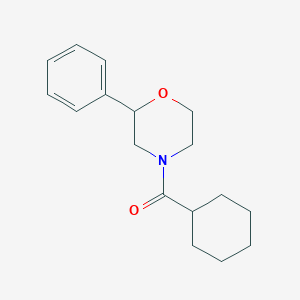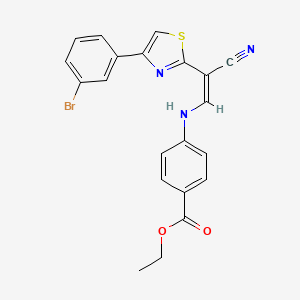![molecular formula C14H16N2 B2979646 6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 1266692-36-7](/img/structure/B2979646.png)
6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline” is a complex organic compound that belongs to the class of quinoline derivatives . Quinoline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various ways in the literature. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structure of “this compound” would be a derivative of this basic quinoline structure.Chemical Reactions Analysis
Quinoline derivatives have been used in various chemical reactions. For instance, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be similar to those of other quinoline derivatives. Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
One of the primary applications of 6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline derivatives is in the synthesis of complex organic molecules. For instance, the intramolecular hetero Diels-Alder (Povarov) reaction has been utilized for the synthesis of alkaloids like luotonin A and camptothecin, showcasing the versatility of pyrrolo[3,4-b]quinolines as intermediates in the synthesis of biologically active compounds (H. Twin & R. Batey, 2004). Furthermore, a study on the synthesis of pyrrolo[1,2-a]quinoxalines through 1,3-dipolar cycloaddition reactions emphasizes the compound's utility in constructing pyrroloquinoxaline frameworks (H. Kim et al., 1990).
Biological Evaluation and Medicinal Chemistry
Quinoline-based derivatives have been evaluated for their biological activities. For instance, a library of quinoline-based furanones and their nitrogen analogues were synthesized and tested for antimicrobial and anti-inflammatory properties, demonstrating significant activity against Gram-positive bacteria and potential as anti-inflammatory agents (S. Khokra et al., 2015).
Chemical Modification and Functionalization
Chemical modification and functionalization of the pyrrolo[1,2-a]quinoline framework have been explored to diversify pharmaceutical compounds. Direct halogenation techniques have been developed for selective chlorination and bromination of pyrrolo[1,2-a]quinoxalines, providing pathways for further functionalization and exploration in drug development (Huy X Le et al., 2021).
Catalysis and Green Chemistry
In the realm of green chemistry, catalyst-free synthetic methods have been developed for pyrrolo[1,2-a]quinolines, demonstrating environmentally benign processes with potential applications in organic synthesis and medicinal chemistry. One such method involves the catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives via dehydration/[3 + 2] cycloaddition directly from methylquinolines, aldehydes, and alkynoates (Fule Wu et al., 2017).
Wirkmechanismus
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Some quinoxaline derivatives have shown promising activity against alpha-glucosidase and alpha-amylase . This suggests that these compounds may interact with their targets, leading to changes in the target’s function.
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Zukünftige Richtungen
The future directions for “6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline” and other quinoline derivatives are likely to involve further exploration of their potential applications in pharmaceuticals and other industries. There is ongoing interest in the development of new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
Eigenschaften
IUPAC Name |
6-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9(2)10-3-4-13-12(7-10)8-11-5-6-15-14(11)16-13/h3-4,7-9H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTZLROCXQTHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC3=C(NCC3)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2979563.png)
![7-Fluoro-3-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2979564.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2979565.png)
![Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2979568.png)
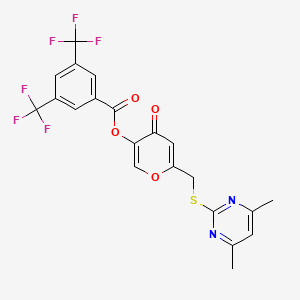
![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)
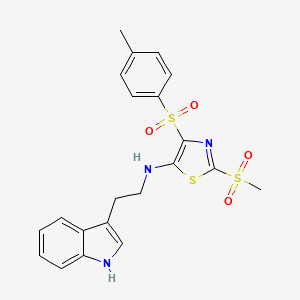
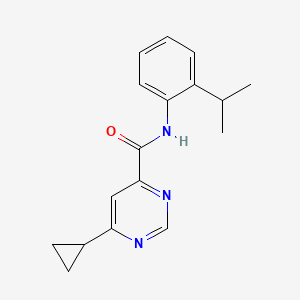
![(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)](/img/structure/B2979576.png)

